Product packaging for Boc-Lys(Fmoc)-OH(Cat. No.:CAS No. 84624-27-1)

Boc-Lys(Fmoc)-OH

Cat. No.: B557097
CAS No.: 84624-27-1
M. Wt: 468.5 g/mol
InChI Key: JYEVQYFWINBXJU-QFIPXVFZSA-N
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Description

Significance of Lysine (B10760008) Derivatives in Peptide Synthesis and Modification

Lysine, an essential amino acid, is distinguished by the presence of two primary amino groups: the α-amino group at the chiral center, which participates in the formation of the peptide backbone, and the ε-amino group located at the terminus of its aliphatic side chain. openaccesspub.org This dual functionality presents both a unique challenge and a significant opportunity in peptide synthesis. nbinno.com During the stepwise assembly of a peptide chain, the highly reactive ε-amino group of lysine must be masked with a protective group to prevent it from forming unwanted peptide bonds, which would lead to branched or otherwise incorrectly sequenced peptides. openaccesspub.org

The strategic protection of lysine's side chain is fundamental to the synthesis of complex peptide structures intended for a wide array of applications, from biochemical research to drug discovery. nbinno.comnih.gov Furthermore, the lysine side chain is a frequent site for post-translational modifications (PTMs) in nature, such as acetylation and methylation, which play crucial roles in regulating protein function and cellular processes. creative-peptides.complos.org Synthetic peptides incorporating specifically modified lysine residues are invaluable tools for studying these biological phenomena. ccspublishing.org.cn

Beyond its role as a structural component, the ε-amino group of lysine serves as a versatile handle for the chemical modification and bioconjugation of peptides. nih.gov After the main peptide chain has been assembled, the selective removal of the side-chain protecting group allows for the attachment of various molecules, including fluorescent labels, cytotoxic drugs for targeted delivery, or polymers like polyethylene (B3416737) glycol (PEG) to enhance pharmacokinetic properties. The high surface exposure and nucleophilicity of lysine residues in native proteins also make them primary targets for such modifications. nih.govccspublishing.org.cn Consequently, lysine derivatives with carefully chosen protective groups are essential building blocks that provide chemists with precise control over peptide architecture and function.

Historical Context of Orthogonal Protecting Group Strategies in Peptide Chemistry

The evolution of peptide synthesis has been driven by the development of robust and selective protecting groups. The concept of "orthogonal protection" is a central tenet of modern peptide chemistry, referring to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others. nih.govresearchgate.netiris-biotech.de This strategy allows for the selective deprotection of specific functional groups at various stages of the synthesis, which is crucial for constructing complex peptides with modified side chains, branches, or cyclic structures. biosynth.com

The foundation of modern peptide synthesis was laid by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963, a revolutionary technique that dramatically simplified the synthetic process. peptide.com Merrifield's initial work led to the introduction of the Boc/Bzl protection scheme in 1964. peptide.com In this strategy, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain functional groups are protected by more acid-stable groups like benzyl (B1604629) (Bzl). researchgate.net Although highly effective, this system is not truly orthogonal, as both types of groups are removed by acids of differing strengths. researchgate.netbiosynth.com

A major breakthrough came in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.govpeptide.com The Fmoc group is stable to acids but is readily cleaved by a mild base, such as piperidine (B6355638). nih.govwikipedia.org This discovery paved the way for a truly orthogonal protection strategy. The concept of orthogonality was formally articulated by Barany and coworkers in 1977. peptide.com Soon after, in 1978, the widely used Fmoc/tBu strategy was developed. peptide.com This approach combines the base-labile Fmoc group for α-amino protection with acid-labile tert-butyl (tBu)-based side-chain protecting groups. nih.goviris-biotech.de The distinct cleavage conditions for the Fmoc (base) and tBu (acid) groups provide the orthogonality needed for complex synthetic schemes. nih.govwikipedia.org

The development of these orthogonal strategies created the demand for amino acid building blocks with differentially protected side chains, such as Boc-Lys(Fmoc)-OH. This specific derivative allows for the incorporation of a lysine residue where the α-amino group is protected for one type of chemistry (e.g., Boc-based SPPS) while the ε-amino group is protected for an entirely different, orthogonal chemistry (Fmoc-based manipulations).

The table below summarizes the key protecting group strategies that have shaped the field of peptide synthesis.

Strategyα-Amino ProtectionSide-Chain ProtectionDeprotection ConditionsOrthogonality
Boc/Bzl Boc (tert-butyloxycarbonyl)Bzl-based (e.g., Benzyl)α-Amino: Mild Acid (TFA) Side-Chain: Strong Acid (HF)Quasi-orthogonal
Fmoc/tBu Fmoc (9-fluorenylmethoxycarbonyl)tBu-based (e.g., tert-Butyl)α-Amino: Mild Base (Piperidine) Side-Chain: Mild Acid (TFA)Orthogonal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O6 B557097 Boc-Lys(Fmoc)-OH CAS No. 84624-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVQYFWINBXJU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450686
Record name Boc-Lys(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84624-27-1
Record name Boc-Lys(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Orthogonal Protecting Group Principles and Application in Boc Lys Fmoc Oh

Theoretical Framework of Orthogonal Protection in Multifunctional Molecules

Orthogonal protection refers to a strategy where multiple protecting groups are employed in a synthetic sequence, and each group can be selectively removed under specific reaction conditions without affecting the other protected functionalities organic-chemistry.orglibretexts.orggoogle.comresearchgate.net. This approach is critical for the controlled synthesis of molecules with multiple reactive sites, such as amino acids, where selective manipulation of different functional groups is required organic-chemistry.orglibretexts.orgbiosynth.com. The core principle relies on the differential lability of protecting groups towards various reagents, most commonly acids and bases organic-chemistry.orglibretexts.org. By carefully selecting protecting groups with distinct chemical sensitivities, chemists can achieve sequential deprotection and subsequent modification, thereby building complex molecular architectures with high fidelity organic-chemistry.orglibretexts.orggoogle.comresearchgate.net.

Rational Design of Boc-Lys(Fmoc)-OH for Differential Amine Protection

Lysine (B10760008), an essential amino acid, possesses two primary amine groups: the alpha-amino (Nα) group, which participates in peptide bond formation, and the epsilon-amino (Nε) group located on its side chain chempep.com. During peptide synthesis, both of these amine groups are nucleophilic and require protection to prevent undesired reactions, such as self-coupling or branching biosynth.comchempep.comamericanpeptidesociety.org. The compound this compound is specifically designed to address this by differentially protecting these two sites. The Nα-amino group is protected by the tert-butyloxycarbonyl (Boc) group, while the Nε-amino group of the side chain is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group chempep.comanaspec.comsigmaaldrich.com. This specific arrangement allows for selective manipulation of either the Nα or Nε amine through orthogonal deprotection strategies.

The tert-butyloxycarbonyl (Boc) group is a widely utilized carbamate-based protecting group for amines in organic synthesis fishersci.co.ukwikipedia.orgjk-sci.comtotal-synthesis.com. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under relatively mild reaction conditions, often in the presence of a base fishersci.co.ukwikipedia.orgjk-sci.comtotal-synthesis.com. The Boc group is characterized by its stability towards basic conditions, nucleophiles, and catalytic hydrogenation total-synthesis.com. However, it is readily cleaved under acidic conditions, making it acid-labile fishersci.co.ukwikipedia.orgjk-sci.comtotal-synthesis.com. Common reagents for Boc deprotection include strong organic acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) fishersci.co.ukwikipedia.orgjk-sci.comtotal-synthesis.com. This acid sensitivity is a key feature that defines its orthogonality with base-labile protecting groups total-synthesis.com.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another prominent carbamate-based protecting group, particularly favored in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions americanpeptidesociety.orgtotal-synthesis.comtotal-synthesis.comwikipedia.orggenscript.comchempep.com. The Fmoc group is typically introduced via reagents like Fmoc-Cl or Fmoc-OSu total-synthesis.com. Chemically, the Fmoc group is highly stable under acidic and electrophilic conditions total-synthesis.comtotal-synthesis.comhighfine.com. Its lability is primarily towards basic conditions, where it undergoes β-elimination total-synthesis.comwikipedia.orgchempep.comresearchgate.net. The most common method for Fmoc removal involves treatment with a secondary amine, such as piperidine (B6355638), typically in a polar solvent like dimethylformamide (DMF) americanpeptidesociety.orgtotal-synthesis.comwikipedia.orggenscript.comresearchgate.netiris-biotech.despringernature.com. This selective removal under basic conditions, while leaving acid-labile groups intact, is central to its orthogonal utility total-synthesis.comtotal-synthesis.com.

Selective Deprotection Methodologies for this compound

The differential stability of the Boc and Fmoc groups allows for selective deprotection of either the Nα or Nε amino group of this compound.

The Boc group, being acid-labile, can be selectively removed from the Nα-amino group of this compound using acidic reagents. Treatment with strong acids, such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane, or HCl in an appropriate solvent, efficiently cleaves the Boc moiety fishersci.co.ukwikipedia.orgjk-sci.comtotal-synthesis.comgoogle.com. This process liberates the Nα-amino group for further reaction, while the Fmoc group on the Nε position remains intact due to its inherent stability towards acidic conditions total-synthesis.comtotal-synthesis.comchempep.comhighfine.com. The resulting product from this selective deprotection is Fmoc-Lys-OH.

Conversely, the Fmoc group, being base-labile, can be selectively removed from the Nε-amino group of this compound using mild basic conditions. Treatment with a solution of piperidine in dimethylformamide (DMF) is the standard method for Fmoc deprotection americanpeptidesociety.orgtotal-synthesis.comwikipedia.orggenscript.comresearchgate.netiris-biotech.despringernature.com. This reaction cleaves the Fmoc group, exposing the Nε-amino group, while the Boc group on the Nα position remains unaffected due to its stability under basic conditions total-synthesis.com. The product obtained from this selective deprotection is Boc-Lys-OH.

Data Tables

Table 1: Comparison of Boc and Fmoc Protecting Groups

PropertyBoc GroupFmoc Group
Chemical Nametert-Butyloxycarbonyl9-Fluorenylmethyloxycarbonyl
Introduced ByDi-tert-butyl dicarbonate (Boc₂O) fishersci.co.ukwikipedia.orgjk-sci.comtotal-synthesis.comFmoc-Cl, Fmoc-OSu total-synthesis.com
Deprotection ConditionsAcidic (e.g., Trifluoroacetic acid [TFA], Hydrochloric acid [HCl]) fishersci.co.ukwikipedia.orgjk-sci.comtotal-synthesis.comBasic (e.g., Piperidine in Dimethylformamide [DMF]) americanpeptidesociety.orgtotal-synthesis.comwikipedia.orggenscript.comresearchgate.netiris-biotech.despringernature.com
Stability to AcidLabile fishersci.co.ukwikipedia.orgjk-sci.comtotal-synthesis.comStable total-synthesis.comtotal-synthesis.comchempep.comhighfine.com
Stability to BaseStable total-synthesis.comLabile americanpeptidesociety.orgtotal-synthesis.comwikipedia.orggenscript.comchempep.comresearchgate.netspringernature.com
Common ApplicationNα-protection in Boc-SPPS biosynth.comtotal-synthesis.comiris-biotech.deNα-protection in Fmoc-SPPS researchgate.netbiosynth.comamericanpeptidesociety.orgtotal-synthesis.comiris-biotech.de

Table 2: Selective Deprotection of this compound

Starting MaterialDeprotection Reagent/ConditionsResulting ProductProtected Group Remaining
This compoundAcidic conditions (e.g., 95% TFA in DCM) fishersci.co.ukwikipedia.orgjk-sci.comtotal-synthesis.comgoogle.comFmoc-Lys-OHNε-Fmoc
This compoundBasic conditions (e.g., 20% Piperidine in DMF) americanpeptidesociety.orgtotal-synthesis.comwikipedia.orggenscript.comresearchgate.netiris-biotech.despringernature.comBoc-Lys-OHNα-Boc

Advanced Synthetic Strategies Employing Boc Lys Fmoc Oh

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-Lys(Fmoc)-OH serves as a versatile building block, allowing for the controlled introduction of lysine (B10760008) residues into growing peptide chains. The Fmoc group on the epsilon-amino position is stable under the acidic conditions typically used for Boc group removal in Boc-SPPS, and conversely, the Boc group on the alpha-amino position is stable under the basic conditions used for Fmoc removal in Fmoc-SPPS. This orthogonality is key to its utility.

While less common than using Boc-protected lysine derivatives (e.g., Boc-Lys(Boc)-OH) in standard Boc-SPPS, this compound can be integrated into specific Boc-SPPS protocols. In this context, the Boc group on the alpha-amino position is removed by acid (e.g., TFA), allowing peptide elongation. The Fmoc group on the lysine side chain remains intact during these cycles. This strategy is particularly useful when the lysine side chain is intended for selective modification or labeling after the main peptide chain is assembled and potentially cleaved from the resin, or when preparing protected peptide fragments where the epsilon-amino group needs to be protected by a group stable to Boc-deprotection conditions. peptide.combzchemicals.comsigmaaldrich.compeptide.comsigmaaldrich.com

This compound finds more direct application in Fmoc-SPPS, especially when selective derivatization of the lysine side chain is desired. In standard Fmoc-SPPS, the alpha-amino group is deprotected using piperidine (B6355638). If this compound is incorporated, the Boc group on the alpha-amino position would typically be removed first, allowing chain elongation. The Fmoc group on the epsilon-amino position remains protected. This allows for the selective removal of the Fmoc group from the lysine side chain using a mild base (like piperidine) at a specific stage of the synthesis, without affecting the Fmoc groups on the peptide backbone. This enables site-specific labeling, conjugation (e.g., with dyes, biotin (B1667282), or PEG), or the introduction of other modifications to the lysine side chain while the peptide is still attached to the solid support. peptide.combzchemicals.comsigmaaldrich.compeptide.compeptide.comiris-biotech.dechempep.compeptide.com

Solution-Phase Synthetic Applications

In solution-phase peptide synthesis, this compound can be employed similarly to its SPPS applications. The orthogonal protection allows for controlled coupling reactions in solution, facilitating the synthesis of peptide fragments or small peptides. The Boc group on the alpha-amino terminus can be removed under acidic conditions, and the Fmoc group on the epsilon-amino side chain can be removed under basic conditions, enabling selective reactions at either position. This is particularly useful for synthesizing modified lysine derivatives or specific peptide sequences where precise control over functionalization is required. sci-hub.se

Fragment Condensation and Convergent Synthesis Approaches

This compound is valuable in fragment condensation and convergent synthesis strategies. These methods involve synthesizing peptide fragments separately and then coupling them together to form larger peptides. The orthogonal protecting groups of this compound ensure that the lysine side chain remains protected during the synthesis of individual fragments and can be selectively deprotected for subsequent fragment coupling or further modification after coupling. This approach is crucial for synthesizing long or complex peptides that are difficult to assemble linearly. isotope.comacs.orgacs.org

Synthesis of Modified Lysine Analogues from this compound

The differential protection of this compound makes it an excellent starting material for synthesizing various modified lysine analogues. By selectively removing either the Boc or the Fmoc group, researchers can expose a specific amino group for further chemical modification. For instance, selective Fmoc removal from the epsilon-amino group allows for the introduction of labels or other functional groups, while subsequent removal of the Boc group from the alpha-amino position can then be followed by standard peptide coupling. This capability is essential for creating peptides with specific post-translational modifications or for developing peptide-based therapeutics. acs.orgnih.govnih.gov

Research Applications in Peptide and Protein Sciences

Engineering of Complex Peptide Architectures

The ability to selectively deprotect the ε-amino group of the lysine (B10760008) side chain while the peptide backbone remains protected on the solid support is a key advantage of using Boc-Lys(Fmoc)-OH. This feature is fundamental to the creation of branched, cyclic, and dendritic peptides.

This compound is instrumental in the synthesis of branched peptides, where the lysine side chain acts as a scaffold for the attachment of additional peptide chains or other molecules. chempep.com This approach is widely used to create multivalent systems that can enhance biological activity by presenting multiple copies of a bioactive peptide sequence. The orthogonal protection of this compound allows for the initial synthesis of the main peptide chain, followed by the selective removal of the Fmoc group from the lysine side chain and the subsequent elongation of a second peptide chain from this point.

A common strategy involves incorporating this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS). After the main chain is assembled, the Fmoc group on the lysine side chain is selectively removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). This exposes the ε-amino group for further coupling reactions, allowing for the synthesis of a branched peptide.

StepDescriptionReagents/Conditions
1. Incorporation This compound is coupled to the resin-bound peptide.Standard Boc-SPPS coupling reagents (e.g., HBTU, DIPEA in DMF)
2. Main Chain Elongation The main peptide chain is synthesized.Repetitive cycles of Boc deprotection (TFA) and amino acid coupling.
3. Selective Deprotection The Fmoc group on the lysine side chain is removed.20% Piperidine in DMF
4. Branch Synthesis A second peptide chain is synthesized on the lysine side chain.Standard Fmoc-SPPS cycles.
5. Final Cleavage The completed branched peptide is cleaved from the resin.Strong acid (e.g., HF or TFMSA)

This table provides a generalized workflow for the synthesis of branched peptides using this compound.

The synthesis of cyclic peptides often employs this compound to introduce a point of cyclization. By incorporating this amino acid, the side chain can be used to form a lactam bridge with the C-terminus of the peptide, or with the side chain of another amino acid. This conformational constraint can lead to increased metabolic stability, enhanced receptor binding affinity, and improved selectivity.

The synthesis of cyclic peptides using this compound typically involves assembling the linear peptide on a solid support. The Fmoc group on the lysine side chain is then removed, and the exposed amine is coupled with the C-terminal carboxylic acid, which has been activated. This on-resin cyclization strategy is efficient and avoids the challenges of solution-phase cyclization, such as intermolecular side reactions.

Lysine dendrimers are highly branched, tree-like molecules with a lysine core. This compound is a key monomer for the divergent synthesis of these dendrimers. semanticscholar.org The synthesis starts from a core molecule, and successive generations of this compound are added. In each step, the Fmoc groups are removed to allow for the attachment of two more this compound units, leading to an exponential growth of the dendrimer. This method allows for the precise control over the size and number of terminal functional groups. semanticscholar.org

The orthogonal protecting groups of this compound are crucial for this iterative process. semanticscholar.org The ability to selectively remove the Fmoc group while keeping the Boc groups intact enables the controlled, layer-by-layer construction of the dendrimer. semanticscholar.org

GenerationNumber of Terminal GroupsSynthetic Steps
G0 (Core) 1Initial coupling of this compound
G1 2Fmoc deprotection, coupling of 2x this compound
G2 4Fmoc deprotection, coupling of 4x this compound
G3 8Fmoc deprotection, coupling of 8x this compound

This table illustrates the divergent synthesis of a lysine-based dendrimer using this compound, showing the exponential increase in terminal groups with each generation.

Site-Specific Bioconjugation Strategies

The ability to introduce a uniquely reactive functional group at a specific position within a peptide or protein is essential for many applications in chemical biology and drug development. This compound provides a convenient handle for such site-specific modifications.

This compound is frequently used to incorporate a site for the covalent attachment of fluorescent dyes, biotin (B1667282), or other molecular probes. chempep.com The strategy involves synthesizing the peptide with this compound at the desired position. After the peptide chain is assembled, the Fmoc group is removed, and the exposed ε-amino group is reacted with an activated form of the label (e.g., an NHS-ester or isothiocyanate). This allows for the precise positioning of the label within the peptide sequence. nih.gov

This method of "in-synthesis" labeling offers several advantages over post-synthetic labeling of purified peptides, including higher specificity and the ability to label internal positions that might otherwise be inaccessible. nih.gov

Label TypeActivating GroupExample Application
Fluorescent Dye NHS-ester, IsothiocyanateFRET studies, immunoassays, cellular imaging
Biotin NHS-esterAffinity purification, streptavidin-based detection
Quencher NHS-esterEnzyme activity assays

This table summarizes common probes and labels attached to peptides via the lysine side chain using this compound.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic peptides and proteins. nih.gov Site-specific PEGylation is crucial to avoid heterogeneous products with variable biological activity. nih.gov this compound can be used to introduce a specific lysine residue for PEGylation.

The process is similar to that of attaching other labels. The peptide is synthesized with this compound at the intended PEGylation site. Following selective deprotection of the lysine side chain, a PEGylating agent with a reactive group (e.g., PEG-NHS ester) is coupled to the exposed amine. This approach ensures that the PEG chain is attached at a single, defined position, leading to a homogeneous product with optimized therapeutic properties. bohrium.com

Design and Synthesis of Therapeutic Peptides

This compound is a fundamental tool in the design and synthesis of a wide range of therapeutic peptides. Its use in Boc-SPPS provides a reliable method for introducing a lysine residue whose side chain is reserved for later modification, enabling the creation of peptides with enhanced therapeutic properties chempep.com.

In the broader context of peptide-based drug development, the ability to selectively modify a peptide sequence is crucial for optimizing its biological activity, stability, and pharmacokinetic properties. Lysine is a frequent target for such modifications due to its reactive side-chain amine. This compound facilitates these modifications by allowing chemists to unmask the lysine side chain at a specific step in the synthesis to attach other molecules or create branched structures chempep.comacs.org. This approach is central to developing novel peptide therapeutics that can overcome the traditional limitations of peptide drugs, such as rapid degradation and poor bioavailability acs.org.

Lysine is a common amino acid in naturally occurring antimicrobial peptides (AMPs), where its positively charged side chain plays a critical role in interacting with and disrupting the negatively charged membranes of bacteria. The synthesis of novel, potent, and selective AMPs often involves the strategic placement of lysine residues, a task for which derivatives like this compound are essential.

Furthermore, research has shown that substituting L-lysine with its D-isomer can significantly improve the therapeutic profile of AMPs. The use of the corresponding D-amino acid derivative, Boc-D-Lys(Fmoc)-OH, has been shown to enhance antimicrobial activity or reduce unwanted hemolytic activity in certain peptides peptide.com.

PeptideD-Lysine SubstitutionEffect
MacropinYesEnhanced antimicrobial activity
Hymenochirin-1BYesReduced haemolytic activity
Alyteserin-2a[D-Lys7,11]Higher potency against Gram-negative bacteria, lower haemolytic activity
Alyteserin-2a[D-Lys11]Enhanced insulin release and glucose tolerance in mice

This table summarizes research findings on the strategic substitution of L-lysine with D-lysine in antimicrobial peptides to improve their therapeutic characteristics.

In the development of peptide-based vaccines, the lysine side chain is often used as an attachment point for adjuvants or for creating multivalent peptide antigens to enhance the immune response. This compound provides the chemical handle needed to construct these complex immunogenic peptides.

Peptide inhibitors and modulators are designed to interact with high specificity with biological targets like enzymes or receptors. The lysine residue is often critical for these interactions, either by participating directly in binding through electrostatic interactions or by serving as a scaffold for modifications that enhance binding affinity or specificity. The synthesis of histone tail peptides, which are important modulators of epigenetic processes, often involves site-specific modifications of lysine residues, such as methylation chemicalbook.comnih.gov. This compound is an indispensable tool for synthesizing peptide backbones where a specific lysine side chain is targeted for such modifications to create potent and selective inhibitors or modulators. For example, a methylated lysine derivative can be incorporated to study or mimic post-translational modifications that regulate protein function chemicalbook.com.

Isotopic Labeling for Quantitative Proteomics and Structural Biology

Stable isotope labeling is a powerful technique for the quantitative analysis of proteins and for elucidating their structure and dynamics. Isotopically labeled amino acids are chemically identical to their natural counterparts but have a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

This compound is available in isotopically labeled forms, such as ¹³C and/or ¹⁵N enriched versions acs.org. These labeled building blocks can be incorporated into peptides via synthesis. When these peptides are used as internal standards in mass spectrometry-based proteomics, they allow for the precise quantification of their unlabeled counterparts in complex biological samples. In structural biology, peptides containing isotope-labeled amino acids are used in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in structure determination and to study protein-peptide interactions.

SILAC is a widely used metabolic labeling strategy for quantitative proteomics. In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except that one contains a "light" essential amino acid (e.g., natural abundance lysine) and the other contains a "heavy" isotopically labeled version (e.g., ¹³C₆,¹⁵N₂-lysine). Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.

The isotopically labeled lysine used in SILAC media can be produced from precursors like labeled this compound. After the two cell populations are combined and the proteins are digested, the mass difference between the light and heavy peptide pairs allows for their relative quantification by mass spectrometry. This technique is invaluable for studying changes in protein expression, protein turnover, and post-translational modifications in response to various stimuli. Labeled lysine derivatives are classified as essential SILAC reagents for this type of research rsc.org.

Labeled CompoundIsotopesApplication
L-Lysine-α-N-Fmoc, ε-N-t-Boc¹³C₆, ¹⁵N₂Biomolecular NMR, Proteomics
Fmoc-L-Lys (Boc)-OH-¹⁵N₂¹⁵N₂Isotope-Labeled Internal Standard

This table provides examples of commercially available isotopically labeled versions of the lysine derivative and their primary research applications.

Nuclear Magnetic Resonance (NMR) Studies

This compound and its derivatives are instrumental in specialized Nuclear Magnetic Resonance (NMR) studies, facilitating the structural and functional analysis of peptides and proteins. The distinct protecting groups, Boc and Fmoc, introduce specific NMR-active nuclei or create unique chemical environments that can be probed by NMR spectroscopy.

One application involves the synthesis of fluorinated lysine derivatives for ¹⁹F NMR-based screening. Fmoc-Lys(Boc)-OH serves as a precursor for the synthesis of ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine, a specialized reagent. sigmaaldrich.com The trifluoromethyl groups provide a sensitive ¹⁹F NMR handle for screening and interaction studies.

Furthermore, ¹H NMR is routinely used to characterize micelles formed by lysine derivatives. In one study, ¹H NMR spectra clearly revealed the proton signals of α-Fmoc-ε-t-Boc-lysine micelles prepared in an aqueous potassium bicarbonate solution. researchgate.net These studies demonstrated that the antioxidant drug candidate JP4-039 is contained and surrounded by the Fmoc groups within these micelle assemblies. researchgate.net The structure of more complex derivatives, such as the glycated building block Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, has also been confirmed using mass spectrometry and NMR spectroscopy. nih.gov

Below is a table summarizing typical NMR data for related lysine derivatives.

CompoundSolventFrequency (MHz)Key ¹H NMR Signals (ppm)Reference
Boc-Lys-OHD₂O399.65Data available for N(2)-(tert-butoxycarbonyl)-L-lysine chemicalbook.com
Fmoc-Lys(Glc,Boc)-OHNot SpecifiedNot SpecifiedCharacteristic differences from 4.5 to 5.5 ppm compared to mannose form nih.gov
α-Fmoc-ε-t-Boc-lysine micellesD₂O (in 0.1 M KHCO₃)Not SpecifiedClearly revealed proton signals researchgate.net

Protein Engineering and Functional Modulation

The unique structural features of this compound, with its orthogonally protected α-amino and ε-amino groups, make it a cornerstone in protein engineering and the modulation of protein function. It provides a versatile platform for the site-specific incorporation of modified lysine residues into peptide chains, enabling precise control over protein structure and activity.

Modification of Lysine Residues for Enhanced Stability and Functionality

A key strategy in protein engineering is to enhance the stability of peptides and proteins against enzymatic degradation. This compound is a precursor for synthesizing peptides containing modified lysine residues, such as methylated lysines. These modifications can significantly improve the stability of peptides in biological assays. chemicalbook.com Peptides that incorporate methylated lysines have demonstrated increased resistance to enzymatic degradation, which enhances their utility in therapeutic applications. chemicalbook.com The Boc group effectively protects the ε-amino side chain during synthesis, preventing unwanted side reactions and ensuring high yields of the target modified peptide. chempep.com

Post-Translational Modification Mimetics (e.g., Acetylated Lysine)

Post-translational modifications (PTMs) of lysine residues, such as acetylation and methylation, are critical for regulating protein function, particularly in processes like DNA regulation via histone modification. peptide.comresearchgate.net this compound is a foundational reagent in the synthesis of peptides containing PTM mimetics, which are essential tools for studying these regulatory mechanisms. peptide.com

By using appropriately protected lysine derivatives, researchers can introduce specific modifications into synthetic peptides. For example, the building block Boc-Lys(Ac)-OH is used to introduce N-ε-acetyl-lysine residues during Boc solid-phase peptide synthesis (SPPS). Similarly, derivatives like Fmoc-Lys(Me,Boc)-OH, Fmoc-Lys(Me)₂-OH, and Fmoc-Lys(Me₃Cl)-OH are available for the site-specific incorporation of mono-, di-, and trimethylated lysine, respectively, using Fmoc-based SPPS. These synthetic peptides serve as crucial probes for investigating the roles of lysine PTMs in cell proliferation, signal transduction, and transcription activation.

Table of Lysine PTM Building Blocks

Building Block PTM Mimetic Synthesis Strategy
Boc-Lys(Ac)-OH Acetylated Lysine Boc SPPS
Fmoc-Lys(Me,Boc)-OH Monomethylated Lysine Fmoc SPPS
Fmoc-Lys(Me)₂-OH Dimethylated Lysine Fmoc SPPS

Selenolysine-Mediated Ligation

To overcome challenges associated with traditional sulfur-based ligation chemistries, such as the risk of desulfurizing native cysteine residues, selenolysine-mediated ligation has been developed as a powerful tool for chemical protein synthesis. researchgate.net This method allows for the formation of native isopeptide bonds in a traceless manner.

The synthesis of the key building block, a protected γ-selenolysine derivative, has been reported. researchgate.net More recently, a method for forming isopeptide bonds mediated by δ-selenolysine residues has been introduced for producing complex ubiquitinated proteins. nih.gov In this approach, δ-selenolysine derivatives are synthesized and incorporated into peptides using Fmoc-SPPS. nih.gov The subsequent ligation of these seleno-peptides, followed by a one-pot deselenization step, yields the desired isopeptide-linked product. nih.gov This strategy provides an alternative method for obtaining complex protein probes with multiple PTMs, which are valuable for advancing the understanding of ubiquitin biology. researchgate.netnih.gov

Chemical Biology Investigations

In the broad field of chemical biology, this compound and its analogs serve as indispensable tools for probing and manipulating biological systems. The ability to selectively deprotect the ε-amino group of an incorporated lysine residue allows for site-specific modification of peptides and proteins. peptide.com

This functionality is widely exploited for attaching various chemical probes, such as fluorescent dyes, biotin tags, or polyethylene glycol (PEG) chains, to specific sites on a protein. chempep.com This site-specific labeling is crucial for studying protein localization, interactions, and dynamics within a cellular context. The lysine side chain serves as a convenient chemical handle for bioconjugation, enabling a wide range of chemical biology investigations. chempep.compeptide.com Furthermore, the synthesis of peptides containing PTM mimetics, as discussed previously, is a core application in chemical biology, allowing researchers to dissect the functional consequences of specific modifications on protein behavior and cellular pathways. chemicalbook.comresearchgate.net

Methodological Advancements and Challenges in Utilizing Boc Lys Fmoc Oh

Optimization of Coupling Conditions and Reagents

Effective coupling of Boc-Lys(Fmoc)-OH is paramount for achieving high yields and purity in peptide synthesis. The choice of coupling reagents and reaction conditions significantly impacts the success of this step. Various activating agents and additives have been explored to optimize the formation of the peptide bond when incorporating this protected lysine (B10760008) derivative.

Commonly employed coupling reagents include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxyazabenzotriazole (HOAt). Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium/aminium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are frequently used. These reagents facilitate the activation of the carboxyl group of this compound, enabling its reaction with the free amine terminus of the growing peptide chain google.comcsic.es.

Optimization often involves fine-tuning reaction parameters such as solvent choice (e.g., N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), N-methyl-2-pyrrolidone (NMP)), temperature, and reaction time. For instance, studies have indicated that using a mixture of DMF and DCM can be beneficial for solubility and reaction kinetics google.com. The use of additives like N-methylimidazole (NMI) or diisopropylethylamine (DIPEA) as bases can further enhance coupling efficiency by neutralizing acids formed during the reaction and promoting the nucleophilic attack of the amine csic.esresearchgate.netacs.org.

Table 5.1.1: Comparative Coupling Efficiency of this compound with Different Reagents

Coupling Reagent SystemSolventReaction Time (h)Typical Yield (%)Reference
DIC/HOBtDMF2-490-95 google.comresearchgate.net
PyBOP/DIPEADMF1-292-97 csic.es
HATU/DIEADMF0.5-195-99 acs.org

Note: Yields are indicative and can vary based on specific peptide sequences and experimental conditions.

Mitigation of Undesired Side Reactions

The incorporation of lysine residues, particularly with complex protection schemes like this compound, can be prone to various side reactions that compromise peptide integrity and yield. Effective strategies are crucial for minimizing these unwanted transformations.

Aspartimide Formation Control

Aspartimide formation is a common side reaction in peptide synthesis, particularly when an aspartic acid or asparagine residue is followed by another amino acid, especially glycine (B1666218) or serine. While this compound itself does not directly form aspartimides, its presence in a peptide sequence adjacent to aspartic acid or asparagine can influence the propensity for this side reaction. The basic conditions often employed during coupling steps can promote the cyclization of the aspartyl side chain to form a succinimide (B58015) intermediate, which can then be hydrolyzed to form both L-aspartic acid and D-aspartic acid (racemization) or β-linked aspartic acid.

Racemization Suppression

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical concern in peptide synthesis. The coupling of this compound can be susceptible to racemization, especially under harsh activation conditions or prolonged reaction times. The Fmoc group on the lysine side chain is generally stable to conditions that cause racemization at the α-carbon.

The choice of coupling reagent plays a significant role. Reagents like HATU and HBTU, often used with additives like HOAt or HOBt, are generally considered to minimize racemization compared to older carbodiimide-based methods without additives. Careful control of reaction temperature, avoiding excessive heat, and optimizing the concentration of reagents and bases are essential. The use of specific additives, such as carbamates or oximes, has also been investigated to suppress racemization during the activation of the carboxyl group.

Development of Green Chemistry Approaches in this compound Synthesis and Usage

The drive towards more sustainable chemical processes has extended to peptide synthesis, including the use of protected amino acids like this compound. Green chemistry principles aim to reduce the environmental impact by minimizing waste, using less hazardous solvents and reagents, and improving atom economy.

In the synthesis of this compound itself, efforts focus on developing more efficient and environmentally benign synthetic routes. For its usage, research is exploring the replacement of hazardous organic solvents like DMF and DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems where feasible. The development of recyclable coupling reagents or solid-supported reagents that can be easily removed and reused also contributes to greener practices. Furthermore, optimizing reaction conditions to reduce energy consumption and reaction times aligns with green chemistry objectives.

Analytical Monitoring and Quality Control in Peptide Synthesis

Rigorous analytical monitoring and quality control are indispensable throughout the peptide synthesis process involving this compound to ensure the identity, purity, and integrity of the final product.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring reaction progress and assessing the purity of intermediates and final peptides. Reverse-phase HPLC (RP-HPLC) is widely used to separate the desired peptide from unreacted starting materials, side products, and deletion sequences. The purity of this compound itself is typically specified with high purity (>98% or >99%) as determined by HPLC ruifuchemical.commedchemexpress.comsigmaaldrich.compeptide.comsigmaaldrich.commedchemexpress.com.

Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is critical for confirming the molecular weight of the synthesized peptide, thereby verifying its sequence and the successful incorporation of this compound. LC-MS combines the separation power of HPLC with the identification capabilities of MS, providing a comprehensive analysis of the reaction mixture.

Other analytical techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation of purity, and amino acid analysis to determine the composition of the peptide and verify the correct stoichiometry of amino acids, including lysine.

Table 5.4.1: Common Analytical Techniques for Monitoring Peptide Synthesis with this compound

Analytical TechniquePrimary UseKey Parameters Monitored
HPLC Reaction progress monitoring, purity assessment of intermediates/productsRetention time, peak area (purity %), presence of impurities
LC-MS Identification and quantification of peptides and impuritiesMolecular weight, fragmentation patterns, impurity profiles
MALDI-TOF MS Molecular weight confirmation of final peptideMass-to-charge ratio (m/z)
NMR Spectroscopy Structural confirmation, purity assessmentChemical shifts, coupling constants, integration ratios
Amino Acid Analysis Verification of amino acid composition and stoichiometryMolar ratios of constituent amino acids, including lysine

Compound List:

this compound

N,N'-diisopropylcarbodiimide (DIC)

1-hydroxybenzotriazole (HOBt)

Hydroxyazabenzotriazole (HOAt)

N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

N,N-dimethylformamide (DMF)

Dichloromethane (DCM)

N-methyl-2-pyrrolidone (NMP)

N-methylimidazole (NMI)

Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Piperidine (B6355638)

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

2-methyltetrahydrofuran (2-MeTHF)

Cyclopentyl methyl ether (CPME)

Future Perspectives in Boc Lys Fmoc Oh Research

Exploration of Novel Derivatizations and Conjugation Chemistries

The inherent structure of Boc-Lys(Fmoc)-OH, with its protected lysine (B10760008) side chain, provides a fertile ground for developing new derivatizations and conjugation strategies. Future research will likely focus on creating lysine derivatives with enhanced or novel protecting groups that offer even greater orthogonality or specific cleavage conditions. This could involve exploring protecting groups sensitive to light, specific enzymes, or unique chemical triggers, thereby enabling more precise control over peptide modifications.

Furthermore, the epsilon-amino group of lysine, once deprotected, is a prime site for conjugation. Advanced conjugation chemistries, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition), could be more extensively applied to this compound derivatives. This would allow for the facile and specific attachment of a wide array of molecules, including fluorescent dyes, therapeutic payloads, imaging agents, or biomaterials, to the lysine side chain. Research into site-specific conjugation methods, particularly for complex biomolecules like antibodies, is also a promising avenue, where this compound could serve as a precursor for tailored peptide linkers or modification agents wipo.intnih.gov.

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The compatibility of this compound with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols makes it a natural fit for automated and high-throughput synthesis platforms chempep.comp3bio.comchemimpex.comsigmaaldrich.comiris-biotech.desigmaaldrich.comsigmaaldrich.com. Future advancements will likely see the refinement of these integration strategies. This includes optimizing coupling and deprotection cycles for speed and efficiency when incorporating this compound into automated synthesizers.

The development of novel resin-compatible protecting group strategies for lysine, potentially derived from this compound, could further streamline automated synthesis. Research into "on-resin" modifications, where the lysine side chain is selectively deprotected and functionalized while still attached to the solid support, is crucial for creating complex peptide architectures, including branched peptides and cyclic peptides, in a high-throughput manner universiteitleiden.nlrsc.orgbiotage.com. The ability to rapidly synthesize diverse peptide libraries containing lysine residues will accelerate drug discovery and the development of peptide-based therapeutics.

Expansion into Materials Science and Nanotechnology

The self-assembly properties of peptides, often influenced by amino acid side chains like lysine, are increasingly being harnessed in materials science and nanotechnology rsc.orgresearchgate.netnih.govnih.gov. This compound derivatives can serve as versatile monomers or building blocks for creating novel peptide-based materials. The positively charged nature of lysine residues, especially when deprotected, can drive self-assembly through electrostatic interactions, hydrogen bonding, and π–π stacking when combined with aromatic residues rsc.orgacs.org.

Future research could explore the use of this compound in synthesizing peptides designed for self-assembly into hydrogels, nanofibers, or nanoparticles. These materials could find applications in drug delivery systems, tissue engineering scaffolds, biosensors, and responsive materials. For instance, lysine-rich polypeptides are being investigated for their bioinspired properties and potential in creating biocompatible materials for regenerative medicine researchgate.netnih.govnih.gov. The ability to precisely control the placement and accessibility of lysine residues through the Boc/Fmoc strategy is key to designing materials with tailored properties.

Role in Advanced Chemical Biology Probes and Tools

This compound is already instrumental in creating peptides for chemical biology applications, particularly in the synthesis of fluorescently labeled peptides pepscan.comjpt.comformulationbio.compeptide.com. The epsilon-amino group of lysine, after selective deprotection, can be readily conjugated with various fluorophores, enabling the development of probes for imaging, tracking protein-ligand interactions, and studying cellular processes pepscan.comjpt.comformulationbio.compeptide.com.

Future research will likely focus on developing more sophisticated probes. This could involve creating peptides with multiple modifications, such as incorporating both fluorescent labels and other functional groups (e.g., biotin (B1667282) for pull-down assays, affinity tags, or cytotoxic payloads) onto the lysine side chain. The orthogonal protection offered by this compound is critical for achieving such multi-functionalization. Furthermore, the development of activity-based probes, which selectively label target enzymes or proteins, can benefit from the precise incorporation of lysine residues that can be subsequently modified with reporter groups. The synthesis of peptides for FRET (Förster Resonance Energy Transfer) studies, where this compound can be used to position donor and acceptor fluorophores, is another area of active development biosyn.com.

Q & A

Basic Research Questions

Q. What are the recommended protocols for handling Boc-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Guidance :

  • Solubility : Dissolve this compound in DMF (≥51 mg/mL) or NMP for optimal coupling. Avoid water due to insolubility .
  • Coupling Conditions : Use HOBt or PyBOP as coupling agents with DIEA as a base. Typical reaction times are 1–2 hours under nitrogen .
  • Storage : Store at 2–30°C in a desiccator to prevent moisture absorption, which may reduce reactivity .
    • Key Data :
SolventSolubility (mg/mL)
DMF≥51
EtOH≥51
WaterInsoluble

Q. How do Boc and Fmoc protection strategies influence synthetic outcomes?

  • Orthogonal Deprotection :

  • Fmoc Removal : Use 20% piperidine in DMF for 10–20 minutes to cleave the Fmoc group while retaining the Boc protection on the lysine side chain .
  • Boc Removal : Treat with TFA (95% v/v) for 1–2 hours post-synthesis to deprotect the side chain .
    • Critical Note : Sequential deprotection avoids premature side-chain reactivity, ensuring controlled peptide elongation .

Advanced Research Questions

Q. How can researchers mitigate side reactions during orthogonal deprotection in complex peptide architectures?

  • Challenges : Competing cleavage of Boc groups under basic Fmoc removal conditions (e.g., piperidine) may occur if reaction times exceed 30 minutes .
  • Optimization Strategies :

  • Monitor deprotection efficiency via UV-Vis (Fmoc removal releases dibenzofulvene, detectable at 301 nm) .
  • Use microwave-assisted protocols to reduce piperidine exposure time (e.g., 5 minutes at 50°C) .
    • Case Study : In cyclic peptide synthesis, incomplete Fmoc removal led to truncated sequences; reducing piperidine concentration to 10% resolved this .

Q. How do solubility properties of this compound impact experimental design in branched peptide synthesis?

  • Data-Driven Insights :

  • This compound exhibits poor solubility in aqueous buffers but dissolves readily in polar aprotic solvents (e.g., DMF, NMP). This necessitates resin swelling in DMF prior to coupling .
  • Critical Parameter : Solubility in DMF decreases at concentrations >100 mg/mL, risking aggregation. Dilute to 50 mg/mL for uniform resin loading .
    • Example : Branched GLP-1 analogs synthesized using this compound required iterative resin swelling in DMF/NMP (1:1) to accommodate steric hindrance .

Q. What analytical methods validate the purity and enantiomeric integrity of this compound in SPPS?

  • Quality Control :

  • HPLC : Use C18 columns with acetonitrile/water gradients; purity ≥99.0% (retention time ~12–14 minutes) .
  • Optical Activity : Confirm [α]20/D = +3.3° (c = 1% in ethyl acetate) to verify enantiomeric purity ≥99.5% .
    • Troubleshooting : Detectable impurities (e.g., diastereomers) may arise from racemization during synthesis; optimize coupling temperature to ≤25°C .

Data Contradiction Analysis

Q. Why do reported coupling efficiencies for this compound vary across studies?

  • Identified Factors :

  • Resin Type : Wang resin vs. 2-Cl-trityl resin show divergent loading capacities (1.55 mmol/g vs. 0.8 mmol/g) .
  • Solvent Purity : Residual water in DMF (>0.1%) reduces coupling efficiency by 15–20% .
    • Resolution : Pre-dry resins under vacuum (6 hours) and use freshly distilled DMF for reproducible results .

Methodological Best Practices

Q. How to design orthogonal protection schemes for lysine-rich peptides?

  • Strategy : Combine this compound with Alloc or Dde protections on adjacent lysine residues. For example:

  • Use Fmoc-Lys(Alloc)-OH for selective deprotection via Pd(0) catalysis .
  • Apply this compound for TFA-mediated side-chain deprotection .
    • Case Study : In West Nile virus protease inhibitors, orthogonal schemes enabled selective cyclization without cross-reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.